molecular formula C6H6BrNO B599396 (3-Bromopyridin-4-YL)methanol CAS No. 146679-66-5

(3-Bromopyridin-4-YL)methanol

Cat. No. B599396
Key on ui cas rn: 146679-66-5
M. Wt: 188.024
InChI Key: LQBUZBOVEZBDEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09012450B2

Procedure details

To a mixture of 3-bromoisonicotinic acid (2.5 g, 12.37 mmol, 1 eq.) and TEA (3.44 mL, 24.75 mmol, 2.0 eq.) in THF (100 mL) was added methyl chloroformate (1.2 mL, 14.85 mmol, 1.2 eq.) at 0° C. The mixture was stirred at 0° C. for 10 min and filtered. To this filtrate was added a suspension of NaBH4 (0.95 g, 24.75 mmol, 2 eq.) in water (1.0 mL) at 0° C. The mixture was stirred at 0° C. for 1 h, quenched with NH4Cl(aq) solution, extracted with EtOAc twice. The combined organic layers were dried over Na2SO4, concentrated, and purified on silica gel using a mixture of EtOAc and hexanes as eluent to give (3-bromopyridin-4-yl)methanol (1.2 g, 52%) as a white solid. 1H NMR (400 MHz, CDCl3) δ 8.48 (s, 1H), 8.37 (d, J=4.9 Hz, 1H), 7.37 (d, J=4.9 Hz, 1H), 4.61 (d, J=5.5 Hz, 2H), 2.3 (t, J=5.5 Hz, 1H). LRMS (M+H+) m/z 188.0.
Quantity
2.5 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
3.44 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.95 g
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[N:9][CH:8]=[CH:7][C:3]=1[C:4](O)=[O:5].ClC(OC)=O.[BH4-].[Na+]>C1COCC1.O>[Br:1][C:2]1[CH:10]=[N:9][CH:8]=[CH:7][C:3]=1[CH2:4][OH:5] |f:2.3|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
BrC1=C(C(=O)O)C=CN=C1
Name
TEA
Quantity
3.44 mL
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.2 mL
Type
reactant
Smiles
ClC(=O)OC
Step Three
Name
Quantity
0.95 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
1 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
To this filtrate was added
STIRRING
Type
STIRRING
Details
The mixture was stirred at 0° C. for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
quenched with NH4Cl(aq) solution
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified on silica gel using
ADDITION
Type
ADDITION
Details
a mixture of EtOAc and hexanes as eluent

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC=1C=NC=CC1CO
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 51.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.